Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate)

Description

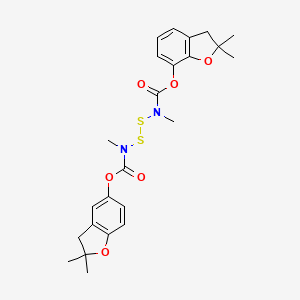

Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) (CAS Ref: 3D-FD151856) is a carbamate derivative characterized by a dimeric structure. The compound consists of two 2,3-dihydro-2,2-dimethyl-7-benzofuranyl groups linked via a dithiobis(methylcarbamate) bridge. This structural configuration distinguishes it from monomeric carbamates like carbofuran. The compound has been discontinued commercially, as indicated by its product status in CymitQuimica catalogs .

Properties

CAS No. |

39995-74-9 |

|---|---|

Molecular Formula |

C24H28N2O6S2 |

Molecular Weight |

504.6 g/mol |

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]disulfanyl]-N-methylcarbamate |

InChI |

InChI=1S/C24H28N2O6S2/c1-23(2)13-15-9-7-11-17(19(15)31-23)29-21(27)25(5)33-34-26(6)22(28)30-18-12-8-10-16-14-24(3,4)32-20(16)18/h7-12H,13-14H2,1-6H3 |

InChI Key |

DWYHXPHZARNFRM-UHFFFAOYSA-N |

SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSN(C)C(=O)OC3=CC4=C(C=C3)OC(C4)(C)C)C |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSN(C)C(=O)OC3=CC=CC4=C3OC(C4)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Novel Reaction Sequence Starting from 2-Hydroxyacetophenone

Step (a): Formation of 2-acetylphenyl methallyl ether

- React 2-hydroxyacetophenone with a methallyl halide in the presence of an acid acceptor (e.g., aqueous alkali) at reflux temperatures.

Step (b): Rearrangement and Cyclization

- The 2-acetylphenyl methallyl ether undergoes rearrangement and cyclization either in a single step or two successive steps.

- Conditions include heating at 150-250 °C, often with an acid catalyst or anhydrous magnesium chloride as catalyst.

Step (c): Oxidation

- Oxidize 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran with peracetic acid to form 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran.

Step (d): Hydrolysis

- Hydrolyze the acetoxy group to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

This sequence achieves high yields and purity and is more economical than older methods that start from catechol, which is costly.

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| (a) | 2-hydroxyacetophenone + methallyl halide → 2-acetylphenyl methallyl ether | Reflux in aqueous alkali | High conversion |

| (b) | Rearrangement & cyclization | 150-250 °C, acid catalyst or MgCl₂ | Efficient ring closure |

| (c) | Oxidation with peracetic acid | Room temperature, 3 days | ~87% conversion |

| (d) | Hydrolysis | Standard hydrolysis conditions | High purity product |

Example: Heating 2-acetylphenyl methallyl ether (343 g) with MgCl₂ at 190-200 °C for 5 hours yielded 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran with a melting point of 44-45 °C, confirmed by NMR analysis.

Alternative Method Using Catechol

- Catechol reacts with methallyl chloride to form Z-methallyloxyphenol.

- This intermediate undergoes rearrangement and cyclization to produce 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

- This method is less economical due to the high cost of catechol.

Method Using Catechol and Isobutyraldehyde

- Catechol reacts with isobutyraldehyde to form 2-isopropyl-1,3-benzodioxol.

- This intermediate is isomerized using a catalyst system of magnesium chloride and palladium on carbon (Pd/C).

- The process suffers from complexity and low conversion rates in the second step.

Preparation of Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate)

This compound is synthesized from the key intermediate 2,3-dihydro-2,2-dimethyl-7-benzofuranol or its derivatives through sulfenylation and carbamate formation steps.

Aminosulfenyl Derivative Synthesis (Type I Derivative Example)

- The compound is synthesized from carbofuran and N,N-bis(ethoxycarbonylmethyl)aminosulfenyl chloride.

- Aminosulfenyl chloride is prepared by reacting sulfur dichloride with pyridine and ethyl iminodiacetate in carbon tetrachloride at low temperatures (0-20 °C).

- The reaction mixture is stirred, washed, dried, and concentrated to yield the aminosulfenyl derivative.

- Subsequent reaction with 2,3-dihydro-2,2-dimethyl-7-benzofuranyl carbamate yields the target compound.

| Reagent | Amount (mol) | Conditions | Notes |

|---|---|---|---|

| Sulfur dichloride | 0.02 | 0 °C, carbon tetrachloride solvent | Slow addition of pyridine |

| Pyridine | 0.02 | 0 °C | Stirring |

| Ethyl iminodiacetate | 0.02 | 10-20 °C | Stirring for 1 hour |

| Product isolation | - | Washing, drying, concentration | Oily product obtained |

Spectral data confirm the structure: ^1H NMR signals at 3.41 ppm (NCH3), 2.94 ppm (Ph-CH2), 1.44 ppm (gem-dimethyl), etc.

Carbamate Formation and Disulfide Linkage

- The aminosulfenyl derivatives are further converted to dithiobis(methylcarbamate) by introducing methylcarbamate groups and forming disulfide bridges.

- The reaction conditions typically involve controlled temperatures and solvents like 1,2-dichloroethane.

- Triethylamine is used as a base to facilitate substitution reactions.

- The final compound is isolated by washing, drying, and purification steps.

Comparative Summary of Preparation Routes

| Aspect | Route via 2-Hydroxyacetophenone | Route via Catechol | Aminosulfenyl Derivative Synthesis |

|---|---|---|---|

| Starting Material Cost | Relatively inexpensive | High cost | Intermediate-based |

| Number of Steps | 4 main steps | 2 main steps but complex | Multi-step with sulfenyl chloride preparation |

| Yield | High overall yield | Moderate yield | Moderate to high yield |

| Reaction Conditions | High temperature, acid catalysis | Moderate temperature | Low temperature for sulfenyl chloride prep |

| Purity | High purity product | Moderate purity | Confirmed by NMR and elemental analysis |

| Scalability | Good | Limited by cost | Good for specialized derivatives |

Research Findings and Notes

- The novel synthesis starting from 2-hydroxyacetophenone significantly improves yield and cost-efficiency compared to catechol-based methods.

- Aminosulfenyl derivatives of carbofuran, including bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate), have been synthesized with well-characterized intermediates and spectral data confirming structures.

- Catalytic conditions involving acid catalysts or magnesium chloride improve cyclization efficiency and selectivity in the benzofuran ring formation.

- Reaction monitoring by gas chromatography and NMR spectroscopy ensures high conversion and purity.

- The preparation methods are well-documented in patent literature and peer-reviewed journals, providing reliable protocols for industrial and research applications.

This comprehensive analysis of preparation methods for bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) highlights the importance of selecting efficient synthetic routes starting from cost-effective intermediates, optimizing reaction conditions for cyclization and oxidation steps, and carefully preparing sulfenyl derivatives to achieve the target compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate), also known as biscarbofuran N,N'-disulfide, is a carbamate pesticide . Carbamate pesticides, derived from carbamic acid, function similarly to organophosphate insecticides in their mechanism of action against insects .

Structural Information

The compound has the molecular formula . The SMILES notation for the compound is CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SSN(C)C(=O)OC3=CC4=C(C=C3)OC(C4)(C)C)C . Its InChI code is InChI=1S/C24H28N2O6S2/c1-23(2)14-16-12-17(10-11-18(16)31-23)29-21(27)25(5)33-34-26(6)22(28)30-19-9-7-8-15-13-24(3,4)32-20(15)19/h7-12H,13-14H2,1-6H3 . The InChIKey is RNNGCAGZVZIHNF-UHFFFAOYSA-N .

General Information

Biscarbofuran N,N'-disulfide is used as a carbamate pesticide . These pesticides are commonly used in homes, gardens, and agriculture . Carbamates, including biscarbofuran N,N'-disulfide, are known to be highly toxic to Hymenoptera; therefore, precautions are necessary to prevent exposure to bees and parasitic wasps .

Potential Applications

- Pancreatic Cancer Research: 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC), a naturally occurring compound from Wasabia japonica (Wasabi), and its synthetic derivatives have shown potential in inhibiting the viability of human pancreatic cancer cells . Specifically, 6-MITC and I7557 induced G2/M phase arrest and reduced the percentage of ALDH-positive PANC-1 cells, suggesting activity against cancer stem cell phenotypes .

Data Tables

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 505.14618 | 211.8 |

| $$M+Na]+ | 527.12812 | 218.5 |

| $$M+NH4]+ | 522.17272 | 220.5 |

| $$M+K]+ | 543.10206 | 211.6 |

| $$M-H]- | 503.13162 | 217.0 |

| $$M+Na-2H]- | 525.11357 | 216.5 |

| $$M]+ | 504.13835 | 215.3 |

| $$M]- | 504.13945 | 215.3 |

Mechanism of Action

The mechanism of action of Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in insects. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death of the pest .

Comparison with Similar Compounds

Chemical Structure and Functional Groups

The table below highlights key structural differences between Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) and related compounds:

| Compound Name | Core Structure | Functional Groups |

|---|---|---|

| Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) | Dimeric benzofuranyl | Two methylcarbamate groups linked via disulfide (dithiobis) bridge |

| Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate) | Monomeric benzofuranyl | Single methylcarbamate group at the 7-position |

| Carbosulfan (2,3-dihydro-2,2-dimethyl-7-benzofuranyl ((dibutylamino)thio)methylcarbamate) | Monomeric benzofuranyl | Methylcarbamate modified with a dibutylaminothio group |

| Furathiocarb (2,3-dihydro-2,2-dimethyl-7-benzofuranyl 2,4-dimethyl-5-oxo-6-oxa-3-thia-2,4-diazadecanoate) | Monomeric benzofuranyl | Extended chain with oxathiadiazine ring |

Key Observations :

- The dimeric structure of the target compound may enhance molecular stability or alter solubility compared to monomeric analogs .

Toxicity and Mechanism of Action

Carbamates generally inhibit AChE, leading to neurotoxic effects. Below is a comparison of toxicity

Key Observations :

Environmental Behavior

Key Observations :

Analytical Detection Methods

Carbofuran is routinely detected via HPLC, GC-MS, and spectrophotometric methods (e.g., coupling with diazotized p-aminoacetophenone at 460 nm) . The dimeric compound’s detection would likely require advanced chromatographic techniques due to its larger molecular weight and structural complexity .

Biological Activity

Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) is a synthetic compound primarily recognized for its application as a pesticide. This compound belongs to the class of N-methyl carbamate pesticides, which are known for their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other organisms. The inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in paralysis and death in target pests.

- Molecular Formula : C24H28N2O6S2

- Molecular Weight : 504.6 g/mol

- CAS Number : 39995-74-9

- IUPAC Name : (2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]disulfanyl]-N-methylcarbamate

The primary mechanism by which Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) exerts its biological activity involves the inhibition of acetylcholinesterase . This enzyme is critical for breaking down acetylcholine in the synaptic cleft. When inhibited, acetylcholine accumulates, leading to continuous stimulation of postsynaptic receptors, which causes symptoms such as muscle spasms and ultimately paralysis .

Biological Activity and Efficacy

Research indicates that this compound has a high efficacy against various agricultural pests. Its effectiveness is attributed to its structural properties that allow it to interact strongly with the active site of AChE. Comparative studies have shown that it exhibits similar or superior potency compared to other carbamate pesticides like carbofuran and carbosulfan .

Table 1: Comparison of Biological Activity with Other Carbamate Pesticides

| Compound Name | CAS Number | AChE Inhibition IC50 (µM) | Application |

|---|---|---|---|

| Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) | 39995-74-9 | Not specified | Agricultural pest control |

| Carbofuran | 1563-66-2 | 0.5 - 1.0 | Broad-spectrum pesticide |

| Carbosulfan | Not specified | 0.8 - 1.5 | Insecticide for crops |

Toxicological Studies

Toxicological assessments have shown that while Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) is effective against pests, it also poses risks to non-target organisms including humans and beneficial insects. Studies indicate varying degrees of acute toxicity depending on exposure levels and routes .

Case Study: Acute Toxicity in Mammals

A study conducted on male rats exposed to a mixture of N-methyl carbamate pesticides revealed significant neurological effects consistent with AChE inhibition. The results indicated dose-dependent toxicity with observable symptoms including tremors and respiratory distress .

Environmental Impact

The environmental persistence and degradation pathways of Bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate) have been evaluated in several studies. It is noted that under aerobic conditions, the compound can undergo hydrolysis leading to less toxic metabolites. This characteristic makes it a candidate for integrated pest management programs aimed at reducing chemical residues in agricultural systems .

Q & A

Q. What are the critical steps in synthesizing bis(2,3-dihydro-2,2-dimethyl-7-benzofuranyl) dithiobis(methylcarbamate), and how can reaction conditions be optimized?

Answer: The synthesis involves three key steps:

Claisen Rearrangement : Formation of 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran using anhydrous magnesium chloride as a catalyst at 200–275°C, with exothermic reactions requiring precise temperature control .

Hydrogenation : Reduction of the nitro group to an amine using a palladium/carbon (Pd/C) catalyst under controlled H₂ pressure. Catalyst loading (typically 5–10% Pd/C) and reaction time influence yield .

Carbamation : Reaction of the hydroxyl intermediate with methyl isocyanate in the presence of triethylamine (Et₃N) as a base. Solvent choice (e.g., ether) and stoichiometric ratios (1:1.2 for hydroxyl:isocyanate) are critical for minimizing side products .

Optimization Tip : Monitor reaction progress via thin-layer chromatography (TLC) and adjust catalyst activity by pre-treating Pd/C with H₂ to avoid deactivation.

Q. How can researchers validate the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% by HPLC, as per commercial standards) with a C18 column and UV detection at 254 nm .

- Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H and ¹³C NMR. Key peaks include δ 1.3–1.5 ppm (geminal dimethyl groups) and δ 6.8–7.2 ppm (benzofuran aromatic protons) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 358.53 (molecular weight confirmed via ) .

Q. What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., methyl isocyanate) .

- Toxicity Mitigation : The compound is highly toxic (R26/28: fatal if inhaled/swallowed; R50/53: aquatic toxicity). Store in airtight containers and neutralize spills with 10% sodium hypochlorite .

Advanced Research Questions

Q. How does the compound degrade in aquatic environments, and what methodologies quantify its persistence?

Answer: Degradation Pathways :

- Photocatalytic Degradation : TiO₂ or ZnO nanoparticles under UV light oxidize the compound to 3-hydroxycarbofuran and CO₂. Kinetic studies show pseudo-first-order degradation (k = 0.12 h⁻¹ at pH 7) .

- Bacterial Metabolism : Pseudomonas spp. hydrolyze the carbamate group via esterase enzymes, producing non-toxic 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran. Use LC-QTOF-MS to track metabolites .

Methodology :

Q. What experimental designs resolve contradictions in reported toxicity data across species?

Answer: Contradictions arise from species-specific metabolic rates (e.g., birds vs. fish). Use:

- In Vitro Assays : Compare acetylcholinesterase (AChE) inhibition in rat liver microsomes (IC₅₀ = 0.8 µM) vs. zebrafish embryos (IC₅₀ = 1.2 µM) .

- Cross-Species Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate toxicity thresholds. Validate with in vivo LD₅₀ data (e.g., 2 mg/kg for rats vs. 0.5 mg/kg for trout) .

Q. How can researchers improve the stability of this compound in formulation studies?

Answer: Stabilization Strategies :

- pH Adjustment : Formulate at pH 5–6 (citrate buffer) to minimize hydrolysis.

- Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm diameter) to enhance shelf life. Stability tests show <5% degradation over 6 months at 4°C .

Analytical Validation : Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) and FT-IR (loss of C=O stretch at 1700 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.